molecular formula C13H8BrIN2O2S B1441211 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 889939-26-8

4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1441211
CAS No.: 889939-26-8
M. Wt: 463.09 g/mol
InChI Key: JVCKOYFZXMUSEY-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that features both bromine and iodine atoms, along with a phenylsulfonyl group attached to a pyrrolo[2,3-B]pyridine core

Biochemical Analysis

Biochemical Properties

4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of protein kinasesThis compound has been shown to interact with various kinases, including Aurora B/C kinase, which is involved in cell division and has implications in cancer therapy . The interaction between this compound and these kinases typically involves binding to the ATP-binding site, thereby inhibiting the kinase activity and preventing phosphorylation of target proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of Aurora B/C kinase disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it affects the JAK/STAT pathway, which is crucial for cell proliferation and survival . These cellular effects make this compound a promising candidate for anti-cancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of kinases, leading to enzyme inhibition. This binding is facilitated by the unique structural features of the compound, including the bromine and iodine atoms, which enhance its affinity for the kinase active site . The inhibition of kinase activity results in the downregulation of phosphorylation-dependent signaling pathways, ultimately affecting gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of kinase activity and persistent effects on cellular functions, such as continued cell cycle arrest and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, its effects on metabolic flux and metabolite levels have been studied, revealing alterations in cellular metabolism that contribute to its therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its cellular uptake and distribution . These interactions influence the localization and accumulation of the compound within target tissues, affecting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with kinases and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its therapeutic potential by ensuring precise delivery to its site of action.

Preparation Methods

The synthesis of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Bromination and Iodination:

    Phenylsulfonylation: The phenylsulfonyl group is introduced via a sulfonylation reaction, often using phenylsulfonyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are used to form carbon-carbon bonds.

    Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation or reduction reactions, depending on the desired transformation.

Major products from these reactions include various substituted pyrrolo[2,3-B]pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug discovery, targeting various biological pathways.

    Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar compounds to 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine include other halogenated pyrrolo[2,3-B]pyridines and sulfonylated heterocycles These compounds share structural features but differ in their specific halogen or sulfonyl substituents

Similar compounds include:

  • 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
  • 4-Bromo-2-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
  • 4-Iodo-2-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

These compounds can be compared based on their reactivity, stability, and suitability for various applications in research and industry.

Biological Activity

4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine, with CAS number 889939-26-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its role as an inhibitor of SGK-1 kinase and its implications for treating various diseases.

  • Molecular Formula : C13H8BrIN2O2S
  • Molecular Weight : 463.09 g/mol
  • Physical State : Solid
  • Storage Conditions : 2-8°C, protected from light

The compound acts primarily as an inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1) . SGK-1 is implicated in several physiological processes, including renal function and electrolyte balance. It mediates the effects of hormones like aldosterone and insulin-like growth factor 1 (IGF-1), which are crucial in conditions such as renal fibrosis and cardiovascular diseases.

Inhibition of SGK-1 Kinase

Research indicates that this compound inhibits SGK-1 activity, which can lead to:

  • Reduced sodium retention in renal tissues.
  • Modulation of cell proliferation processes.
    This inhibition may provide therapeutic benefits in managing conditions associated with excessive SGK-1 activity, such as hypertension and heart failure .

Biological Activity Overview

Biological Activity Description
SGK-1 Inhibition Reduces sodium retention; potential treatment for renal and cardiovascular diseases.
Anticancer Potential Exhibits cytotoxic effects against various cancer cell lines; further studies needed to elucidate mechanisms.
Neuroprotective Effects Potential role in Alzheimer's disease through modulation of cholinesterase activity.

Anticancer Activity

In a study focusing on the cytotoxic properties of pyrrolo[2,3-B]pyridine derivatives, it was found that compounds similar to this compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound's structure allowed for enhanced interaction with protein binding sites, suggesting a promising avenue for anticancer drug development .

Neuroprotective Properties

Research has indicated that derivatives of pyrrolo[2,3-B]pyridine may inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer’s. The ability to modulate these enzymes suggests potential applications in developing treatments for cognitive decline .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-bromo-2-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIN2O2S/c14-11-6-7-16-13-10(11)8-12(15)17(13)20(18,19)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCKOYFZXMUSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677203
Record name 1-(Benzenesulfonyl)-4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-26-8
Record name 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzenesulfonyl)-4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a −78° C. solution of Example 135A (250 mg, 0.741 mmol) in 10 mL tetrahydrofuran was added lithium diisopropylamide (2.0M solution in tetrahydrofuran, 0.556 mL, 1.112 mmol) slowly over the course of 5 minutes. The resulting solution was stirred at the same temperature for 30 minutes after which iodine (376 mg, 1.483 mmol) in 5 mL of tetrahydrofuran was slowly added over 10 minutes. The reaction was stirred at −78° C. for 2.5 hours, and was quenched by addition of 1M aqueous sodium thiosulfate solution. The mixture was extracted with dichloromethane. The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated to give the title compound. MS (ESI+) m/z 462 (M+1).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.556 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
376 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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